![molecular formula C19H12BrF2NOS B2806762 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339104-51-7](/img/structure/B2806762.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

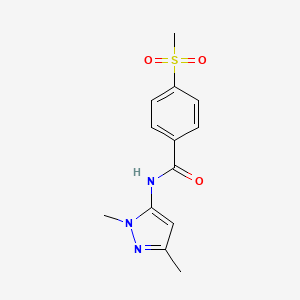

“N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide” is a chemical compound with the molecular formula C19H12BrF2NOS and a molecular weight of 420.27. It is a novel compound that has been synthesized for potential use in various applications .

Synthesis Analysis

The synthesis of this compound involves the design of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed through various spectroscopic techniques including MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H12BrF2NOS and a molecular weight of 420.27. Other specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies focus on the synthesis and characterization of sulfanilamide derivatives, showcasing the methods to create compounds with specific structural features. For example, the work by Lahtinen et al. (2014) involved synthesizing sulfanilamide derivatives and analyzing their thermal properties and antimicrobial activities (Lahtinen et al., 2014). This highlights the importance of structural modifications in influencing the properties and potential applications of such compounds.

Antimicrobial and Anticancer Activities

Research on the biological activities of sulfanyl and sulfonyl derivatives reveals their potential in antimicrobial and anticancer applications. For instance, the study by Limban et al. (2011) on thiourea derivatives demonstrates significant antipathogenic activity, suggesting potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011). Similarly, compounds investigated by Ravichandiran et al. (2019) showed notable cytotoxic activity against human cancer cell lines, indicating their utility in cancer research (Ravichandiran et al., 2019).

Enzyme Inhibition

The study on benzamide derivatives with thiourea-substituted benzenesulfonamides by Tuğrak et al. (2020) explored their role as carbonic anhydrase inhibitors, showcasing the potential of such compounds in the treatment of glaucoma and possibly other diseases involving carbonic anhydrases (Tuğrak et al., 2020).

Chemical Synthesis Techniques

Studies also contribute to advancing chemical synthesis techniques. For example, Kobayashi et al. (2013) developed an efficient method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, demonstrating the importance of innovative synthesis methods in creating structurally complex and functionally diverse molecules (Kobayashi et al., 2013).

Zukünftige Richtungen

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring its antimicrobial properties and potential applications in medicine.

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF2NOS/c20-12-4-8-14(9-5-12)25-15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAVGJQRSFJXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)

![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)